molecular formula C20H27N3O2S B2373014 2,4,5-trimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034319-31-6

2,4,5-trimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2373014
CAS No.: 2034319-31-6
M. Wt: 373.52
InChI Key: NJEWCCLSEBEQJN-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H27N3O2S and its molecular weight is 373.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

2,4,5-Trimethyl-N-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide and related compounds have been synthesized and structurally characterized for their potential use in drug development, particularly as antagonists in the prevention of HIV-1 infection (Cheng De-ju, 2015).

Corrosion Inhibition

Piperidine derivatives, including those similar to this compound, have been studied for their corrosion inhibition properties on iron. Their effectiveness was assessed through quantum chemical calculations and molecular dynamics simulations (S. Kaya et al., 2016).

Synthesis of Piperidines and Indolizidines

Research includes the synthesis of trisubstituted piperidines, which are structurally related to the subject compound. These methods contribute to the development of compounds like indolizidine alkaloids, offering insights into chemical synthesis techniques (J. Harris & A. Padwa, 2003).

Carbonic Anhydrase Inhibitors

Certain substituted pyrrolidines and piperidines with tertiary benzenesulfonamide moieties, similar in structure to the subject compound, have been identified as selective inhibitors of human carbonic anhydrase II. This finding suggests potential therapeutic applications in diseases involving carbonic anhydrase (Alexandre Le Darz et al., 2015).

Transfer Hydrogenation of Ketones

Research into catalytic processes has involved compounds like N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives for the transfer hydrogenation of ketones. This area of study is crucial for advancing organic synthesis methodologies (A. Ruff et al., 2016).

Synthesis of 2,5,6-Trisubstituted Piperidines

The synthesis of 2,5,6-trisubstituted piperidines, which are structurally related to the subject compound, has been achieved through specific chemical processes, offering insights into the creation of cis-substituted products and contributing to the understanding of piperidine chemistry (J. Harris & A. Padwa, 2002).

Properties

IUPAC Name

2,4,5-trimethyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-15-12-17(3)20(13-16(15)2)26(24,25)22-14-18-6-10-23(11-7-18)19-4-8-21-9-5-19/h4-5,8-9,12-13,18,22H,6-7,10-11,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEWCCLSEBEQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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